molecular formula C8H18N2O B12072932 (3R)-1-(2-methoxyethyl)piperidin-3-amine

(3R)-1-(2-methoxyethyl)piperidin-3-amine

Cat. No.: B12072932
M. Wt: 158.24 g/mol
InChI Key: DXKXCEYSOXUATJ-MRVPVSSYSA-N
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Description

(3R)-1-(2-Methoxyethyl)piperidin-3-amine is a chiral piperidine derivative characterized by a 2-methoxyethyl substituent at the nitrogen atom of the piperidine ring and an amine group at the 3-position (R-configuration). The compound is typically handled as its dihydrochloride salt (C₈H₁₈N₂O·2HCl; molecular weight: 223.18 g/mol) for enhanced stability and solubility . Key physicochemical properties include:

  • Molecular Formula: C₈H₁₈N₂O
  • SMILES: COCCN1CCCC(C1)N
  • Storage: Requires refrigeration at 2–8°C for long-term stability .

The 2-methoxyethyl group introduces flexibility and moderate polarity, balancing lipophilicity and aqueous solubility. This structural motif is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes due to its ability to modulate blood-brain barrier penetration .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3R)-1-(2-methoxyethyl)piperidin-3-amine

InChI

InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m1/s1

InChI Key

DXKXCEYSOXUATJ-MRVPVSSYSA-N

Isomeric SMILES

COCCN1CCC[C@H](C1)N

Canonical SMILES

COCCN1CCCC(C1)N

Origin of Product

United States

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of this compound. One common approach involves the reduction of a precursor ketone or aldehyde using a chiral reducing agent. For example, the ketone precursor can be obtained via reductive amination of 2-methoxyethylamine with an appropriate aldehyde. The reduction step can be performed using a chiral catalyst or a stereoselective reducing agent.

b. Reaction Conditions

The reduction reaction typically occurs under mild conditions, such as using hydrogen gas (H₂) and a metal catalyst (e.g., Raney nickel or palladium on carbon). The choice of solvent and temperature influences the stereoselectivity of the reaction.

c. Industrial Production

While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability are crucial for efficient production.

Chemical Reactions Analysis

a. Types of Reactions

“(3R)-1-(2-methoxyethyl)piperidin-3-amine” can participate in various chemical reactions:

    Reduction: The compound can undergo stereoselective reduction to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxyethyl group.

    Functionalization: The compound can be functionalized by introducing other substituents.

b. Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a chiral catalyst (e.g., rhodium-based catalysts) or metal hydrides (e.g., lithium aluminum hydride, NaBH₄).

    Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides) and appropriate solvents (e.g., DMF, DMSO).

    Functionalization: Various reagents based on the desired functional group (e.g., Grignard reagents, acylating agents).

c. Major Products

The major products depend on the specific reaction conditions. Reduction yields the chiral amine, while substitution and functionalization lead to modified derivatives.

Scientific Research Applications

“(3R)-1-(2-methoxyethyl)piperidin-3-amine” finds applications in:

    Medicinal Chemistry: As a building block for drug development.

    Organic Synthesis: In the synthesis of complex molecules.

    Catalysis: As a ligand in asymmetric catalysis.

Mechanism of Action

The compound’s mechanism of action varies based on its specific use. It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the Piperidine Nitrogen

(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride
  • Molecular Formula : C₈H₁₆N₂O·HCl
  • Key Features : The oxetane ring replaces the 2-methoxyethyl group, introducing a strained ether system. This enhances polarity (logP reduction) and metabolic stability compared to linear ethers .
  • Biological Relevance : Oxetanes are increasingly used in medicinal chemistry to improve solubility and reduce off-target interactions .
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride
  • Molecular Formula : C₈H₁₇ClN₂O₂S
  • Applications : Sulfonyl groups are common in protease inhibitors and kinase modulators due to their hydrogen-bonding capacity .
(3R)-1-Benzylpiperidin-3-amine
  • Molecular Formula : C₁₂H₁₈N₂
  • Key Features : The benzyl group confers high lipophilicity (logP ~2.5), favoring membrane permeability but risking CYP450-mediated metabolism .
  • SAR Insight : Benzyl-substituted piperidines often exhibit higher receptor affinity but lower aqueous solubility than methoxyethyl analogues .

Variations in the Amine Position or Scaffold

(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
  • Molecular Formula : C₁₁H₁₅N₅
  • Key Features : The pyrrolopyrimidine substituent introduces aromaticity and planar geometry, enabling π-π stacking with nucleic acids or ATP-binding pockets .
  • Biological Activity : Such derivatives are explored as kinase inhibitors (e.g., JAK2, EGFR) .
(3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine
  • Molecular Formula : C₂₁H₂₀F₃N₅
  • Key Features : Fluorinated aryl groups enhance metabolic stability and bioavailability. The pyrimidine ring contributes to target selectivity in GPCR or ion channel modulators .

Structural and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituent Functional Impact Evidence Source
(3R)-1-(2-Methoxyethyl)piperidin-3-amine 158.24 2-Methoxyethyl Balanced solubility/permeability
(3R)-1-(Oxetan-3-yl)piperidin-3-amine 192.69 Oxetane Increased polarity, metabolic stability
(3R)-1-Benzylpiperidin-3-amine 190.28 Benzyl High lipophilicity, receptor affinity
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine 240.75 Cyclopropanesulfonyl Electron-withdrawing, covalent binding
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine 217.28 Pyrrolopyrimidine Aromatic stacking, kinase inhibition

Biological Activity

(3R)-1-(2-methoxyethyl)piperidin-3-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of neurodegenerative diseases, cancer therapy, and as an inhibitor for various enzymes. This article compiles detailed findings from diverse sources to provide a comprehensive overview of its biological activity.

The biological activity of (3R)-1-(2-methoxyethyl)piperidin-3-amine is primarily attributed to its interactions with various biological targets. Notably, it has been investigated for its role as an inhibitor of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Inhibition Studies

Recent studies have reported that (3R)-1-(2-methoxyethyl)piperidin-3-amine demonstrates significant inhibitory activity against both AChE and BChE. The compound's IC50 values were determined through enzyme assays, revealing promising potential for therapeutic applications in Alzheimer's treatment.

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)25.4
Butyrylcholinesterase (BChE)30.7

Biological Activity in Cancer Therapy

In addition to its neuroprotective effects, (3R)-1-(2-methoxyethyl)piperidin-3-amine has shown potential anticancer properties. Research indicates that compounds with similar piperidine structures can induce apoptosis in cancer cells. For instance, studies involving piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that (3R)-1-(2-methoxyethyl)piperidin-3-amine may also possess anticancer activity.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that compounds with a piperidine moiety exhibited enhanced apoptosis induction compared to standard chemotherapy agents like bleomycin.
  • Inhibition of Tumor Growth : Another investigation highlighted the ability of piperidine derivatives to inhibit tumor growth in xenograft models, further supporting their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents significantly influence the biological activity of these compounds. For instance, the introduction of methoxyethyl groups has been linked to improved enzyme inhibition and enhanced bioavailability across the blood-brain barrier.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that (3R)-1-(2-methoxyethyl)piperidin-3-amine possesses favorable absorption characteristics, allowing it to effectively penetrate the central nervous system. Toxicological assessments have shown minimal off-target effects at therapeutic doses, indicating a potentially safe profile for clinical use.

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